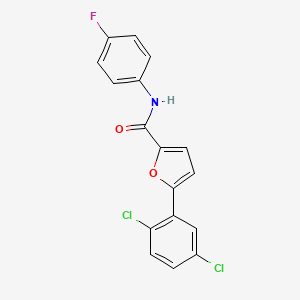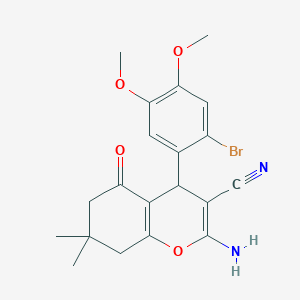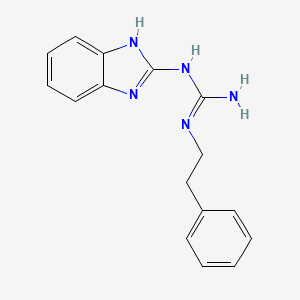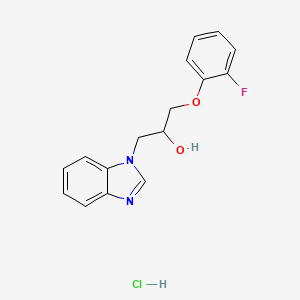
5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide
Descripción general
Descripción
5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide, also known as TAK-915, is a novel drug candidate that has been developed for the treatment of cognitive disorders. This compound belongs to the class of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulators (PAMs). These compounds have been shown to enhance the function of AMPA receptors, which play a critical role in synaptic plasticity and memory formation.
Mecanismo De Acción
5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide works by enhancing the function of AMPA receptors, which are involved in the transmission of excitatory signals in the brain. PAMs like 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide bind to a specific site on the receptor and increase its responsiveness to glutamate, the primary neurotransmitter involved in synaptic transmission. By enhancing AMPA receptor function, 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide is thought to improve synaptic plasticity and memory formation.
Biochemical and Physiological Effects
In addition to its cognitive effects, 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to have other biochemical and physiological effects. For example, it has been found to increase the release of dopamine and acetylcholine in the brain, which are neurotransmitters involved in reward and attention, respectively. 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide has also been shown to reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide is its selectivity for AMPA receptors, which reduces the risk of off-target effects. Additionally, 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one limitation of 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide is its low aqueous solubility, which may present challenges in formulation and dosing.
Direcciones Futuras
There are several future directions for research on 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide. One area of interest is the potential use of 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide in the treatment of psychiatric disorders, such as depression and anxiety. Another area of research is the development of more potent and selective AMPA receptor PAMs, which may have improved efficacy and fewer side effects. Finally, the safety and efficacy of 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide in clinical populations with cognitive impairment, such as Alzheimer's disease, remains to be fully established.
Aplicaciones Científicas De Investigación
5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease and schizophrenia. In these studies, 5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-2-furamide has been shown to improve cognitive function and memory performance. The drug has also been evaluated in healthy human volunteers in a phase 1 clinical trial, where it was found to be safe and well-tolerated.
Propiedades
IUPAC Name |
5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2FNO2/c18-10-1-6-14(19)13(9-10)15-7-8-16(23-15)17(22)21-12-4-2-11(20)3-5-12/h1-9H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPCEGOYJWKODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dichlorophenyl)-N-(4-fluorophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4080684.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4080698.png)
![N-(3-chlorophenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B4080728.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4080739.png)


![N-1,3-benzodioxol-5-yl-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B4080760.png)
![2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4080761.png)
![2,4-dichloro-N-(1-{4-ethyl-5-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-3-methylbutyl)benzamide](/img/structure/B4080772.png)
![N-(4-bromo-2-isopropylphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4080780.png)

![6-amino-3-(2,5-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080786.png)